3-Ethyl-3-hexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

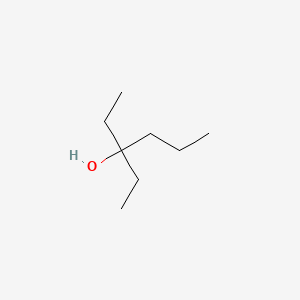

Structure

3D Structure

Properties

IUPAC Name |

3-ethylhexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-7-8(9,5-2)6-3/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDLTOTUHMHNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208409 | |

| Record name | 3-Ethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-76-2 | |

| Record name | 3-Ethyl-3-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-3-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylhexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethyl-3-hexanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP5DX5CP9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-hexanol is a tertiary alcohol with significance as a synthetic intermediate and a reference compound in various chemical and analytical studies. Its structural simplicity belies a range of physicochemical properties that are critical for its application in research and development. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental methodologies for their determination, and logical workflows for its synthesis and characterization.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below. These values are compiled from various authenticated sources and provide a baseline for its characterization and use in experimental settings.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-ethylhexan-3-ol[1] |

| CAS Number | 597-76-2[1][2] |

| Molecular Formula | C₈H₁₈O[1][2] |

| Molecular Weight | 130.23 g/mol [1] |

| InChI | InChI=1S/C8H18O/c1-4-7-8(9,5-2)6-3/h9H,4-7H2,1-3H3[1][2] |

| InChIKey | WNDLTOTUHMHNOC-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CCCC(CC)(CC)O[1] |

| Synonyms | 1,1-Diethyl-1-butanol, this compound, 3-ethylhexan-3-ol[2] |

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow clear liquid (est.)[3] |

| Boiling Point | 160.0 °C at 760.00 mm Hg[3] |

| Vapor Pressure | 0.854 mmHg at 25.00 °C (est.)[3] |

| Flash Point | 141.0 °F (60.6 °C) (est.)[3] |

| logP (o/w) | 2.622 (est.)[3] |

| Solubility | Soluble in alcohol.[3] Water solubility: 1485 mg/L at 25 °C (est.)[3] |

Experimental Protocols

This section details generalized experimental protocols for the synthesis and characterization of this compound. These methodologies are based on standard laboratory practices for compounds of this nature.

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a versatile method for the formation of alcohols. For the synthesis of a tertiary alcohol such as this compound, a Grignard reagent is reacted with a ketone.

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation. [1] Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.

Applications in Drug Development

While not a therapeutic agent itself, this compound can serve as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its role is primarily that of a synthetic intermediate. Additionally, as a well-characterized small molecule, it can be used as a reference standard in analytical methods developed for drug discovery and quality control processes.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized protocols for its synthesis and characterization. The data and workflows presented herein are intended to support researchers and professionals in the effective and safe utilization of this compound in their scientific endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Ethyl-3-hexanol (CAS: 597-76-2)

Abstract

This document provides a comprehensive technical overview of this compound (CAS Number: 597-76-2), a tertiary alcohol. It details the compound's physicochemical properties, spectroscopic data, synthesis methodologies, and known applications. Safety and toxicological information are also summarized. This guide is intended to serve as a foundational resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is a branched-chain alcohol, and its properties are influenced by the tertiary nature of the hydroxyl group.[2] While it has applications in the fragrance and flavor industry, its utility also extends to its use as a solvent and a precursor in the synthesis of other chemicals like plasticizers.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Identifiers | ||

| IUPAC Name | 3-ethylhexan-3-ol | [4][5] |

| Synonyms | 1,1-Diethyl-1-butanol, Diethylpropylcarbinol | [3][5][6] |

| CAS Number | 597-76-2 | [4][5] |

| Molecular Formula | C₈H₁₈O | [2][4] |

| Molecular Weight | 130.23 g/mol | [2][4] |

| InChIKey | WNDLTOTUHMHNOC-UHFFFAOYSA-N | [2] |

| Physical Properties | ||

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Boiling Point | 160.0 - 160.1 °C (@ 760 mmHg) | [1][3][7] |

| Melting Point | -61.15 °C (estimate) | [3][7] |

| Density | 0.823 - 0.834 g/mL | [3][6] |

| Flash Point | 60.6 °C (141.0 °F) TCC | [1][3] |

| Refractive Index | 1.425 - 1.427 | [3][6][7] |

| Vapor Pressure | 0.854 mmHg (@ 25.00 °C, est.) | [1] |

| Solubility | ||

| Water Solubility | 1485 mg/L (@ 25 °C, est.) | [1] |

| Other Solvents | Soluble in alcohol | [1] |

| Partition Coefficient | ||

| logP (o/w) | 2.33760 - 2.622 (estimate) | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Data is available across several common analytical techniques.

Table 2: Summary of Available Spectroscopic Data

| Technique | Data Availability and Source |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available.[8][9][10] |

| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Gas-Phase IR spectra are available from sources like NIST.[4][11] |

| Nuclear Magnetic Resonance (NMR) | ¹³C NMR spectral information is referenced in databases such as PubChem.[4] |

Synthesis and Experimental Protocols

The most common and direct method for synthesizing tertiary alcohols like this compound is through a Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.

Experimental Protocol: Grignard Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 3-hexanone (B147009) and an ethyl-based Grignard reagent (e.g., ethylmagnesium bromide).

Objective: To synthesize this compound via the Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Ethyl bromide

-

3-Hexanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser, and drying tube (e.g., with CaCl₂)

-

Stirring apparatus

Procedure:

-

Preparation of Grignard Reagent:

-

All glassware must be rigorously dried to exclude moisture.

-

Place magnesium turnings in the round-bottom flask under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Add a small portion of anhydrous diethyl ether.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated if bubbling or cloudiness appears. Gentle warming may be required.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium has reacted, resulting in a cloudy grey solution of ethylmagnesium bromide.

-

-

Reaction with Ketone:

-

Dissolve 3-hexanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the 3-hexanone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur.

-

After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

-

-

Work-up and Quenching:

-

Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an organic (ether) layer containing the product.

-

Separate the layers. Extract the aqueous layer with additional portions of diethyl ether to recover any dissolved product.

-

Combine all organic extracts.

-

-

Purification:

-

Dry the combined organic layer over an anhydrous drying agent like MgSO₄.

-

Filter to remove the drying agent.

-

Remove the solvent (diethyl ether) using a rotary evaporator.

-

The crude product can be further purified by fractional distillation under reduced pressure to yield pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Applications

The primary applications of this compound are based on its physical and chemical properties.

-

Fragrances and Flavors: It is used in the formulation of perfumes, cosmetics, and some food products due to its characteristic fruity odor.[3]

-

Solvent: Its structure and solubility characteristics make it a useful solvent in various industrial applications, including paints and coatings.[2]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, such as plasticizers and lubricants.[2]

Based on available literature, this compound is not currently identified as a compound with direct applications in drug development or as a modulator of specific biological signaling pathways. Its relevance to drug development professionals may lie in its use as a solvent or a starting material for the synthesis of more complex molecules.

Biological Activity and Toxicology

Information on the specific biological activity of this compound is limited. Toxicological data is primarily available from safety assessments. A qualitative assessment of the related compound 2-ethylhexanol indicates it has low acute toxicity, is readily biodegradable, and does not persist in the environment.[12]

Safety and Hazard Information

This compound is classified with the following GHS hazard statements:

Precautionary Statements:

Standard precautionary measures should be taken when handling this compound.

-

P261: Avoid breathing mist, gas, or vapors.[14]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[14] Work should be conducted in a well-ventilated area or a fume hood.[14]

Conclusion

This compound is a well-characterized tertiary alcohol with established physicochemical properties and defined synthesis routes. Its primary utility is found in the chemical industry as a fragrance component, solvent, and synthetic precursor. For the drug development community, its value is likely as a building block or solvent rather than as an active pharmacological agent, as there is currently no significant evidence of its involvement in biological signaling pathways. The provided data serves as a comprehensive starting point for any research or development activities involving this compound.

References

- 1. This compound, 597-76-2 [thegoodscentscompany.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Ethylhexan-3-ol | C8H18O | CID 69008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hexanol, 3-ethyl- [webbook.nist.gov]

- 6. This compound [stenutz.eu]

- 7. This compound | 597-76-2 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 3-Hexanol, 3-ethyl- [webbook.nist.gov]

- 11. 3-Hexanol, 3-ethyl- [webbook.nist.gov]

- 12. santos.com [santos.com]

- 13. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: 3-Ethyl-3-hexanol (C8H18O)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-3-hexanol, a tertiary alcohol with the molecular formula C8H18O. The document details its physicochemical properties, synthesis methodologies, key applications, toxicological profile, and spectroscopic data. All quantitative information is presented in structured tables for ease of reference. Detailed experimental protocols for its synthesis via the Grignard reaction are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's synthesis and handling.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [2][3][4] |

| Molecular Weight | 130.23 g/mol | [2][3][4][5] |

| CAS Number | 597-76-2 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 160-161 °C at 760 mmHg | [1][5] |

| Melting Point | -61.15 °C (estimate) | [5][6] |

| Density | 0.823 - 0.834 g/cm³ | [6][7] |

| Refractive Index | 1.425 - 1.427 | [6][7] |

| Solubility in water | 1485 mg/L at 25 °C (estimated) | [1] |

| Solubility in other solvents | Soluble in alcohol | [1] |

| Vapor Pressure | 0.854 mmHg at 25 °C (estimated) | [1] |

| Flash Point | 60.6 °C (141.0 °F) (estimated) | [1][6] |

| logP (o/w) | 2.622 (estimated) | [1] |

Synthesis of this compound

The primary and most versatile method for the synthesis of this compound is the Grignard reaction. This organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group of a ketone.

Grignard Reaction Pathways

There are two main retrosynthetic disconnections for this compound, leading to two viable Grignard synthesis routes:

-

Route A: Reaction of propylmagnesium bromide with 3-pentanone (B124093).

-

Route B: Reaction of ethylmagnesium bromide with 3-hexanone.

The following diagram illustrates the general Grignard synthesis pathway for this compound.

Caption: General Grignard synthesis pathway for this compound.

Detailed Experimental Protocol (Route A)

This protocol details the synthesis of this compound from 1-bromopropane (B46711) and 3-pentanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromopropane

-

3-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Round-bottom flasks

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromopropane solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (propylmagnesium bromide).

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 3-pentanone in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General laboratory workflow for the synthesis and purification.

Applications of this compound

This compound has several applications across different industries, primarily owing to its chemical structure and physical properties.

-

Flavor and Fragrance Industry: It is reported to be a flavor component in muscadine grapes and wines.[3] However, some sources advise against its use in fragrance applications. This discrepancy may be due to purity requirements, concentration limits, or specific regulatory considerations. It is described as having a fruity odor and taste.[1]

-

Solvent: Due to its excellent solubility in various organic solvents, it is utilized as a solvent in industries such as paints and coatings.[2]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, including plasticizers and lubricants.[2] Its unique branched structure makes it a valuable building block in organic synthesis.

Toxicological Profile and Safety

The safe handling of this compound requires an understanding of its toxicological profile and adherence to appropriate safety protocols.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information:

| Hazard Class | Hazard Category |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) |

Data sourced from multiple safety data sheets.

Safety and Handling

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for an alcohol.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2960-2870 | C-H stretch (alkane) |

| ~1460 and ~1380 | C-H bend (alkane) |

| ~1150 | C-O stretch (tertiary alcohol) |

Spectra available from the NIST Chemistry WebBook.[7]

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 130 | Molecular ion (M⁺) |

| 101 | [M - C₂H₅]⁺ |

| 73 | [M - C₄H₉]⁺ |

Mass spectrum data is available from the NIST Chemistry WebBook.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound. While publicly available, detailed interpreted spectra with assigned chemical shifts are limited, the expected signals are as follows:

¹H NMR:

-

A singlet for the hydroxyl proton (-OH).

-

Multiplets for the methylene (B1212753) protons (-CH₂-) of the ethyl and propyl groups.

-

Triplets for the methyl protons (-CH₃) of the ethyl and propyl groups.

¹³C NMR:

-

A signal for the quaternary carbon bonded to the hydroxyl group.

-

Signals for the methylene carbons.

-

Signals for the methyl carbons.

Reference spectra for similar compounds can be found in various chemical databases.

Conclusion

This compound is a versatile tertiary alcohol with established applications in various industries. Its synthesis via the Grignard reaction is a well-understood and adaptable process. A thorough understanding of its physicochemical properties, synthesis, and safety precautions is essential for its effective and safe use in research and development. This guide provides a foundational repository of technical information to support professionals working with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 3-Ethylhexan-3-ol | C8H18O | CID 69008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hexanol, 3-ethyl- [webbook.nist.gov]

- 5. 3-Hexanol, 3-ethyl- [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 3-Hexanol, 3-ethyl- [webbook.nist.gov]

3-Ethyl-3-hexanol IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-hexanol, systematically known as 3-ethylhexan-3-ol according to IUPAC nomenclature, is a tertiary alcohol. Its branched structure imparts specific physical and chemical properties that make it a subject of interest in various chemical syntheses. This technical guide provides an in-depth overview of its nomenclature, chemical properties, and a detailed protocol for its laboratory synthesis.

Nomenclature and Synonyms

The standardized name for this compound is 3-ethylhexan-3-ol. However, it is also known by several other names in the literature and commercial contexts.

Synonyms:

-

diethylpropylcarbinol

-

diethylpropylmethanol

-

3-Hexanol, 3-ethyl-[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₁₈O | [2] | |

| Molecular Weight | 130.23 | g/mol | [3] |

| CAS Registry Number | 597-76-2 | [2] | |

| Appearance | Colorless to pale yellow clear liquid | [4] | |

| Boiling Point | 159 - 160 | °C | [4][5] |

| Density | 0.834 | g/mL | [5] |

| Flash Point | 60.60 | °C | [4] |

| Water Solubility | 1485 | mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 2.622 | [4] | |

| Refractive Index | 1.425 | [5] | |

| Vapor Pressure | 0.854 | mmHg at 25 °C (estimated) | [4] |

Synthesis of this compound via Grignard Reaction

This compound, being a tertiary alcohol, can be effectively synthesized in the laboratory using a Grignard reaction. This method involves the reaction of a Grignard reagent with a suitable ketone. Two primary retrosynthetic pathways can be envisioned for its preparation.

Synthesis Pathways

The synthesis of this compound can be achieved through two main Grignard reaction routes:

-

Route A: Reaction of ethylmagnesium bromide with 3-pentanone (B124093).

-

Route B: Reaction of propylmagnesium bromide with 3-pentanone.

The following diagram illustrates the logical workflow of the Grignard synthesis of this compound.

Caption: Workflow for the Grignard Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Ethylmagnesium Bromide and 3-Pentanone

This protocol details the laboratory-scale synthesis of this compound. Safety Precaution: Grignard reactions are highly sensitive to moisture and air. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

3-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

Dissolve ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the flask to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance of the solution.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with 3-Pentanone:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve 3-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 3-pentanone solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Transfer the mixture to a separatory funnel.

-

Separate the ether layer and extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash them sequentially with water and brine.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude this compound can be purified by distillation.

-

The following diagram provides a visual representation of the experimental workflow for the synthesis of this compound.

Caption: Experimental Workflow for the Synthesis of this compound.

References

Spectroscopic Profile of 3-Ethyl-3-hexanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethyl-3-hexanol (CAS No. 597-76-2), a tertiary alcohol with applications in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | m | 6H | -CH₂- (ethyl & propyl) |

| ~1.25 | s | 1H | -OH |

| ~0.90 | t | 9H | -CH₃ (ethyl & propyl) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~75 | C (quaternary) | C-OH |

| ~30 | CH₂ | -CH₂- (ethyl) |

| ~25 | CH₂ | -CH₂- (propyl) |

| ~14 | CH₃ | -CH₃ (propyl) |

| ~8 | CH₃ | -CH₃ (ethyl) |

Note: The NMR data presented is based on typical chemical shifts for tertiary alcohols of similar structure. Precise experimental values may vary based on solvent and instrument conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorptions for an alcohol.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H stretch |

| ~2960, ~2930, ~2870 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (methylene) |

| ~1380 | Medium | C-H bend (methyl) |

| ~1140 | Strong | C-O stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by the following major fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 101 | 100 | [M - C₂H₅]⁺ |

| 87 | High | [M - C₃H₇]⁺ |

| 59 | High | [C₃H₇O]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard laboratory techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm). For ¹H NMR, key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy: FTIR spectra are commonly obtained using a Fourier Transform Infrared spectrometer. For a liquid sample like this compound, the analysis can be performed neat (without solvent) by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A small amount of the sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are then separated by their mass-to-charge ratio by the mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Caption: Workflow of spectroscopic techniques for structural analysis.

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 3-Ethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the retrosynthetic analysis for the synthesis of the tertiary alcohol, 3-Ethyl-3-hexanol. The core of this analysis focuses on the strategic application of the Grignard reaction, a fundamental carbon-carbon bond-forming methodology in organic synthesis. This document outlines the primary disconnection approaches, details the forward synthesis, presents a comprehensive experimental protocol, and includes relevant quantitative and spectroscopic data for the characterization of the target molecule. The logical pathways of the retrosynthesis and the reaction mechanism are illustrated through detailed diagrams.

Introduction

This compound is a tertiary alcohol with applications in various chemical industries. Its synthesis serves as an excellent case study for illustrating the principles of retrosynthetic analysis, a powerful strategy for devising synthetic routes to target molecules. This approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. For a tertiary alcohol like this compound, the most logical and widely employed synthetic strategy involves the nucleophilic addition of an organometallic reagent to a ketone, most commonly through a Grignard reaction.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals two primary disconnection pathways centered around the carbon-carbon bonds attached to the hydroxyl-bearing carbon. Both pathways identify a ketone and a Grignard reagent as the key synthons.

-

Disconnection A: Breaking the bond between the tertiary carbon and one of the ethyl groups.

-

Disconnection B: Breaking the bond between the tertiary carbon and the propyl group.

These disconnections lead to two distinct sets of readily available starting materials, offering flexibility in the synthetic design based on the availability and cost of the precursors.

Caption: Retrosynthetic analysis of this compound showing two disconnection approaches.

Forward Synthesis Pathways

Based on the retrosynthetic analysis, two primary synthetic routes are proposed for the preparation of this compound. Both routes utilize the Grignard reaction, a robust and versatile method for the formation of alcohols.

Route A: The reaction of 3-hexanone with ethylmagnesium bromide. Route B: The reaction of 3-pentanone with propylmagnesium bromide.

Both routes are expected to produce the desired tertiary alcohol in good yield. A typical student laboratory synthesis of a tertiary alcohol using a Grignard reaction reports yields of approximately 50%.[1]

Caption: Forward synthesis pathways for this compound via the Grignard reaction.

Reaction Mechanism

The Grignard reaction proceeds through the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the ketone. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, which stabilizes the Grignard reagent. The mechanism involves the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.

Caption: General mechanism of the Grignard addition to a ketone.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the Grignard reaction, adapted from a general procedure for the synthesis of tertiary alcohols.[1]

5.1. Materials and Equipment

| Reagent/Equipment | Specifications |

| Magnesium turnings | --- |

| Bromoethane (B45996) | --- |

| 3-Hexanone | Anhydrous |

| Diethyl ether | Anhydrous |

| Hydrochloric acid | 6 M |

| Saturated sodium chloride solution | Brine |

| Anhydrous sodium sulfate | --- |

| Round-bottom flask (100 mL) | --- |

| Claisen adapter | --- |

| Separatory funnel | --- |

| Reflux condenser | --- |

| Magnetic stirrer and stir bar | --- |

| Heating mantle | --- |

| Distillation apparatus | --- |

5.2. Procedure

Step 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

-

All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

-

Place magnesium turnings (2.43 g, 0.1 mol) in the 100 mL round-bottom flask.

-

Add a magnetic stir bar to the flask.

-

Assemble the Claisen adapter, separatory funnel, and reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.

-

In the separatory funnel, prepare a solution of bromoethane (10.9 g, 0.1 mol) in 30 mL of anhydrous diethyl ether.

-

Add approximately 5 mL of the bromoethane solution to the magnesium turnings. The reaction should initiate, as evidenced by the formation of bubbles and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-Hexanone

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 3-hexanone (11.42 g, 0.1 mol) in 20 mL of anhydrous diethyl ether in the separatory funnel.

-

Add the 3-hexanone solution dropwise to the cold, stirring Grignard reagent. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly add 50 mL of 6 M hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with two 20 mL portions of diethyl ether.

-

Combine the organic layers and wash with 30 mL of saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 161-163 °C.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | |

| Molecular Weight | 130.23 g/mol | |

| Boiling Point | 161-163 °C | |

| Density | 0.829 g/mL at 25 °C | |

| IR Spectrum (gas phase) | NIST | |

| ν (O-H) | ~3640 cm⁻¹ (sharp) | |

| ν (C-H) | ~2870-2970 cm⁻¹ (strong) | |

| Mass Spectrum (m/z) | NIST | |

| 101 | [M-C₂H₅]⁺ | |

| 73 | [M-C₄H₉]⁺ | |

| 59 | [C₃H₇O]⁺ |

Conclusion

The retrosynthetic analysis of this compound effectively demonstrates the power of this logical approach in designing efficient synthetic routes. The Grignard reaction stands out as the most practical and versatile method for the synthesis of this tertiary alcohol, offering two viable pathways from common starting materials. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the reliable preparation and identification of this compound.

References

An In-depth Technical Guide to the Core Reactions of Tertiary Alcohols in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key reactions of tertiary alcohols, a pivotal functional group in organic synthesis and drug development. This document details the mechanistic pathways, experimental protocols, and quantitative data associated with the oxidation, dehydration, nucleophilic substitution, and esterification of tertiary alcohols. The information is presented to be a valuable resource for researchers and scientists engaged in synthetic chemistry and the development of novel therapeutics.

Oxidation of Tertiary Alcohols

Tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates the use of strong oxidizing agents and forcing conditions.

Oxidation with Fenton's Reagent

Fenton's reagent, a solution of hydrogen peroxide and an iron(II) catalyst, generates highly reactive hydroxyl radicals that can oxidize tertiary alcohols. The reaction typically proceeds via a radical mechanism, leading to C-C bond cleavage and the formation of smaller carbonyl compounds.

Experimental Protocol: Oxidation of 2-Methyl-2-propanol with Fenton's Reagent

-

Materials: 2-Methyl-2-propanol (tert-butyl alcohol), Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O), 30% hydrogen peroxide (H₂O₂), deionized water, diethyl ether, anhydrous magnesium sulfate, gas chromatograph-mass spectrometer (GC-MS).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a catalytic amount of Iron(II) sulfate heptahydrate in deionized water.

-

Add 2-methyl-2-propanol to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add hydrogen peroxide dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Extract the reaction mixture with diethyl ether.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solution.

-

Analyze the product mixture by GC-MS to identify the oxidation products, which may include acetone (B3395972) and other cleavage products.

-

Oxidation of Adamantane (B196018) Derivatives

Bridgehead tertiary alcohols, such as 1-adamantanol (B105290), can be oxidized under specific conditions. For example, oxidation of adamantane with a strong oxidant like concentrated sulfuric acid can lead to the formation of adamantanone through a series of steps involving the tertiary alcohol as an intermediate[1].

Experimental Protocol: Oxidation of Adamantane to Adamantanone [1]

-

Materials: Adamantane, concentrated sulfuric acid, water, diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

In a flask, dissolve adamantane in concentrated sulfuric acid.

-

Heat the mixture to facilitate the initial oxidation to 1-adamantanol.

-

The 1-adamantanol is then dehydrated in the acidic medium to form the 1-adamantanyl cation.

-

A 1,2-hydride shift leads to the more stable 2-adamantanyl cation.

-

Reaction with water forms 2-adamantanol.

-

Further oxidation of the secondary alcohol, 2-adamantanol, yields adamantanone.

-

Carefully pour the reaction mixture over ice and extract the product with diethyl ether.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent to isolate the crude adamantanone. Further purification can be achieved by chromatography or sublimation.

-

Dehydration of Tertiary Alcohols (E1 Elimination)

The acid-catalyzed dehydration of tertiary alcohols is a classic example of an E1 elimination reaction, proceeding through a stable tertiary carbocation intermediate to form an alkene. This reaction is generally facile and occurs under milder conditions compared to the dehydration of primary and secondary alcohols[2][3].

Mechanism of E1 Dehydration

The E1 mechanism for the dehydration of a tertiary alcohol involves three key steps:

-

Protonation of the hydroxyl group: The alcohol acts as a Lewis base, and its hydroxyl group is protonated by a strong acid to form a good leaving group, an alkyloxonium ion.

-

Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leading to the formation of a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.

-

Deprotonation to form the alkene: A weak base (often water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a π-bond and yielding the alkene product.

When multiple alkene isomers can be formed, the reaction generally follows Zaitsev's rule, with the most substituted (and therefore most stable) alkene being the major product.

References

A Technical Guide to 3-Ethyl-3-hexanol: Commercial Availability, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Ethyl-3-hexanol, a tertiary alcohol of interest in various chemical and pharmaceutical research settings. This document details its commercial availability from various suppliers, outlines key quantitative data, and provides a detailed, representative protocol for its synthesis via the Grignard reaction. Furthermore, it includes a methodology for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and visual diagrams to elucidate the synthetic pathways.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to research and development needs. The compound is typically offered in various grades of purity and quantities. Below is a summary of prominent suppliers and their offerings.

| Supplier | Product Name/Number (Example) | Purity | Available Quantities | CAS Number |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, 98% (B20859.06) | ≥97.5% to 98% | 5 g | 597-76-2 |

| Fisher Scientific | This compound, 98%, Thermo Scientific Chemicals | 98% | 5 g | 597-76-2 |

| Sigma-Aldrich (distributor for BLD Pharmatech) | This compound (BL3H9BB32E1B) | 95% | - | 597-76-2 |

| Santa Cruz Biotechnology, Inc. | This compound (sc-268630) | - | - | 597-76-2 |

| Parchem | This compound | - | Bulk, FCL/TL, Pallet, Drum, R&D/Pilot | 597-76-2 |

| ChemicalBook | This compound | Varies (e.g., 99%+) | Varies (e.g., kg) | 597-76-2 |

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | --INVALID-LINK-- |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |

| CAS Number | 597-76-2 | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 160 °C at 760 mmHg | --INVALID-LINK-- |

| Refractive Index | 1.4295-1.4335 @ 20°C | --INVALID-LINK-- |

| Purity (Assay by GC) | Typically ≥95% - 98% | --INVALID-LINK--, --INVALID-LINK-- |

Synthesis of this compound via Grignard Reaction

The most common and versatile method for synthesizing tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a ketone or an ester. Two plausible synthetic routes are outlined below.

Synthetic Pathways

Detailed Experimental Protocol (Representative)

The following protocol describes the synthesis of this compound from 3-hexanone and ethylmagnesium bromide. This is a representative procedure and should be adapted and optimized as necessary.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

3-Hexanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute aqueous solution

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

All glassware must be oven-dried and assembled while hot under an inert atmosphere to exclude moisture.

-

Place magnesium turnings in the three-necked flask.

-

Add a small volume of anhydrous diethyl ether or THF, just enough to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromoethane in anhydrous ether/THF.

-

Add a small amount of the bromoethane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with 3-Hexanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 3-hexanone in anhydrous ether/THF and add this solution to the dropping funnel.

-

Add the 3-hexanone solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine all organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound and the identity of any byproducts can be determined using GC-MS.

Experimental Workflow

A Comprehensive Technical Review of 3-Ethyl-3-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current research on 3-Ethyl-3-hexanol, a tertiary alcohol with potential applications in various scientific fields. This document consolidates available data on its chemical and physical properties, synthesis, and spectroscopic characterization. While specific biological data for this compound is limited in publicly accessible literature, this guide also touches upon the general characteristics of tertiary alcohols to provide a predictive context for its potential biological behavior.

Chemical and Physical Properties

This compound is a colorless liquid. The following tables summarize its key quantitative physical and chemical properties based on available data.

Table 1: Physical Properties of this compound

| Property | Value | Units |

| Molecular Formula | C8H18O | - |

| Molecular Weight | 130.23 | g/mol |

| Boiling Point | 160 | °C at 760 mmHg |

| Density | ~0.83 | g/cm³ |

| Flash Point | 60.6 | °C |

| Water Solubility | 1485 | mg/L at 25 °C (estimated) |

| logP (o/w) | 2.622 | (estimated) |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Data | Reference |

| Mass Spectrum | National Institute of Standards and Technology (NIST) |

| Infrared (IR) Spectrum | National Institute of Standards and Technology (NIST) |

| 1H NMR Spectrum | ChemicalBook |

Synthesis of this compound

The primary method for synthesizing this compound is through a Grignard reaction. This versatile carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of tertiary alcohols.

Materials:

-

Propylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Hydrochloric acid (dilute)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Addition: In the dropping funnel, place a solution of 3-pentanone in anhydrous diethyl ether. Slowly add this solution to a stirred solution of propylmagnesium bromide in anhydrous diethyl ether in the reaction flask, maintaining the temperature with an ice bath.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with diethyl ether. Combine all organic extracts.

-

Washing: Wash the combined organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Diagram 1: Grignard Synthesis of this compound

Caption: Synthesis of this compound via Grignard reaction.

Biological Activity and Toxicology

General Toxicology:

-

Irritation: this compound is classified as a skin and eye irritant[1]. It may also cause respiratory irritation.

-

Acute Toxicity: Data on acute oral, dermal, and inhalation toxicity for this compound is largely unavailable. For a related compound, 2-ethyl-1-hexanol, repeated exposure studies in rodents showed liver effects, though these are not considered directly relevant to humans. Developmental toxicity was not observed in animals exposed to 2-ethyl-1-hexanol.

Metabolism:

Tertiary alcohols are generally more resistant to oxidation in biological systems compared to primary and secondary alcohols because they lack a hydrogen atom on the carbon bearing the hydroxyl group. This suggests that this compound may have a different metabolic profile compared to its primary and secondary isomers.

Signaling Pathways:

There is no information available in the scientific literature regarding the interaction of this compound with any specific signaling pathways. Research in this area is required to understand its potential pharmacological or toxicological effects at a molecular level.

Diagram 2: General Workflow for In Vitro Toxicity Assessment

Caption: A potential workflow for assessing the in vitro toxicity of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable tertiary alcohol with well-defined chemical and physical properties. While its application in the fragrance industry is noted, its biological effects remain largely unexplored. The lack of data on its toxicology, metabolism, and interaction with biological pathways presents a significant knowledge gap.

Future research should focus on:

-

Detailed Toxicological Profiling: Conducting comprehensive in vitro and in vivo studies to determine its acute and chronic toxicity.

-

Metabolic Studies: Investigating its metabolic fate in relevant biological systems to understand its biotransformation and potential for bioaccumulation.

-

Pharmacological Screening: Exploring its potential biological activities and interactions with cellular targets and signaling pathways to identify any therapeutic or adverse effects.

This foundational knowledge is crucial for any future consideration of this compound in drug development or other biomedical applications.

References

The Strategic Role of Tertiary Alcohols in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery and Development Professionals

Abstract

In the multifaceted challenge of drug design, the hydroxyl group is a powerful tool for optimizing a molecule's physicochemical and pharmacokinetic properties. However, primary and secondary alcohols often introduce metabolic liabilities, primarily through oxidation and glucuronidation, limiting their utility. This guide explores the strategic incorporation of the tertiary alcohol moiety as a robust solution to these challenges. By being resistant to oxidation and sterically hindered towards conjugation, tertiary alcohols offer a unique combination of improved metabolic stability while retaining the favorable hydrogen-bonding and solubility characteristics of a hydroxyl group. This paper details the physicochemical properties, metabolic profile, and synthetic strategies related to tertiary alcohols, supported by quantitative data, detailed experimental protocols, and a case study of the FDA-approved drug, Atazanavir.

Introduction: The Hydroxyl Group Dilemma

Medicinal chemists are tasked with the simultaneous optimization of multiple molecular properties to achieve a desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] The introduction of a hydroxyl (-OH) group is a common strategy to decrease lipophilicity, enhance aqueous solubility, and mitigate hERG inhibition—all generally favorable modifications in drug discovery.[2] However, this functional group is not without its drawbacks. Primary (1°) and secondary (2°) alcohols are often metabolic "soft spots," susceptible to Phase I oxidation by cytochrome P450 enzymes and Phase II conjugation, primarily glucuronidation.[2] This rapid metabolism can lead to high clearance, low bioavailability, and short half-lives.

The tertiary alcohol (3° ROH) emerges as a valuable structural motif that retains the benefits of a hydroxyl group while minimizing its metabolic drawbacks.[2] The carbon atom bearing the hydroxyl group in a tertiary alcohol is bonded to three other carbon atoms, making it impossible to be oxidized via C-H abstraction mechanisms that degrade primary and secondary alcohols.[2] Furthermore, the steric bulk provided by the three geminal alkyl groups can significantly hinder the approach of enzymes like UDP-glucuronosyltransferase (UGT), slowing the rate of glucuronidation.[2]

Comparative Physicochemical Properties

The introduction of a tertiary alcohol impacts several key physicochemical properties relevant to a molecule's "drug-likeness."

-

Solubility and Polarity: The hydroxyl group, regardless of its classification, can act as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), significantly increasing polarity and aqueous solubility compared to a simple alkyl or aryl group.[3] This makes the tertiary alcohol a useful functional group for improving the solubility of poorly soluble lead compounds.

-

Lipophilicity (LogP): Adding any hydroxyl group decreases lipophilicity (lowers the LogP value). While the effect is context-dependent, the H-to-OH transformation is one of the most effective ways to decrease lipophilicity.[2]

-

Acidity (pKa): Alcohols are very weak acids. In aqueous solution, the acidity of alcohols generally decreases with increasing substitution. This is due to a combination of inductive effects from electron-donating alkyl groups and differential solvation of the resulting alkoxide conjugate base.[4][5] Steric hindrance around the tertiary alkoxide makes it less effectively solvated and stabilized by water compared to a primary alkoxide, rendering the parent tertiary alcohol less acidic.[4]

Data Presentation: Comparative Properties of Alcohols

The following tables summarize the key differences in physicochemical and metabolic properties between primary, secondary, and tertiary alcohols.

| Property | Primary Alcohol (e.g., Ethanol) | Secondary Alcohol (e.g., Isopropanol) | Tertiary Alcohol (e.g., tert-Butanol) | Rationale / Citation |

| pKa (in water) | ~16 | ~17 | ~19 | Increasing alkyl substitution is electron-donating, destabilizing the conjugate base. Steric hindrance also reduces solvation and stabilization of the conjugate base.[3][6] |

| Boiling Point | Higher | Intermediate | Lower | Steric hindrance in tertiary alcohols reduces the effectiveness of intermolecular hydrogen bonding, leading to lower boiling points compared to less branched isomers.[3] |

| Susceptibility to Oxidation | High (oxidizes to aldehydes, then carboxylic acids) | Moderate (oxidizes to ketones) | Resistant | No hydrogen atom is present on the carbinol carbon of a tertiary alcohol, preventing oxidation.[2] |

| Rate of Glucuronidation | High | Moderate | Low | Steric hindrance around the hydroxyl group impedes access by UGT enzymes.[2] |

Metabolic Stability: The Core Advantage

The primary strategic advantage of incorporating a tertiary alcohol is the significant enhancement of metabolic stability.

-

Resistance to Oxidation: Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, typically oxidize primary and secondary alcohols to aldehydes/ketones and carboxylic acids. Tertiary alcohols are inherently resistant to these oxidative pathways because they lack a hydrogen atom on the carbinol carbon. This "metabolic blocking" is a key strategy used by medicinal chemists to improve a drug's half-life.

-

Reduced Glucuronidation: Phase II glucuronidation is a major clearance pathway for many drugs. The bulky nature of the tertiary alcohol sterically shields the hydroxyl group, making it a poorer substrate for UGT enzymes compared to the more accessible primary and secondary alcohols.[2] This leads to a slower rate of formation of the highly polar glucuronide conjugate and thus, lower clearance.

Role in Drug Design and Case Study: Atazanavir

The tertiary alcohol moiety is a key structural feature in numerous FDA-approved drugs. A prominent example is Atazanavir (Reyataz) , an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[7][8]

The chemical structure of Atazanavir features a critical tertiary alcohol.[9][10] This group is designed to mimic the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by the HIV-1 protease.[8] The hydroxyl group forms a crucial hydrogen bond interaction with the catalytic aspartate residues (Asp25/Asp25') in the active site of the enzyme, contributing significantly to its potent inhibitory activity.[11][12]

Crucially, the use of a tertiary alcohol instead of a secondary alcohol (found in earlier protease inhibitors) provides enhanced metabolic stability. This resistance to metabolism contributes to Atazanavir's longer plasma half-life, which allows for once-daily dosing—a significant advantage for patient adherence in long-term HIV therapy.[8]

Approved Drugs Containing a Tertiary Alcohol Moiety

| Drug Name | Therapeutic Class | Role of Tertiary Alcohol |

| Atazanavir | Antiretroviral (HIV Protease Inhibitor) | Mimics tetrahedral transition state; enhances metabolic stability for once-daily dosing.[8] |

| Ezetimibe | Cholesterol Absorption Inhibitor | The tertiary alcohol in its active glucuronide metabolite is crucial for activity. |

| Finasteride | 5-alpha-reductase inhibitor | A key component of the steroid scaffold, contributing to binding and metabolic profile. |

| Vardenafil | PDE5 Inhibitor | Part of the core structure, influencing binding and pharmacokinetic properties. |

| Tolterodine | Muscarinic Receptor Antagonist | Contributes to the molecule's pharmacophore and metabolic profile. |

Visualizations: Workflows and Pathways

Logical Relationship: Alcohol Properties in Drug Design

Experimental Workflow: Improving Metabolic Stability

Signaling Pathway: Atazanavir Inhibition of HIV-1 Protease

Experimental Protocols

Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Reaction

This protocol describes the synthesis of 2-phenyl-2-propanol (B165765) from acetophenone (B1666503) and methylmagnesium bromide, a common method for creating tertiary alcohols.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or THF

-

Methyl iodide or methyl bromide

-

Acetophenone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser (all oven-dried)

-

Magnetic stirrer and stir bar

Methodology:

-

Grignard Reagent Preparation:

-

Place magnesium turnings (1.2 eq) and a small crystal of iodine in a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small portion of anhydrous ether via a syringe.

-

In a dropping funnel, prepare a solution of methyl iodide (1.1 eq) in anhydrous ether.

-

Add a small amount of the methyl iodide solution to the magnesium. The disappearance of the iodine color and/or gentle bubbling indicates the reaction has initiated.

-

Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the gray, cloudy mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (methylmagnesium bromide/iodide).

-

-

Reaction with Ketone:

-

Dissolve acetophenone (1.0 eq) in anhydrous ether in the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the acetophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. This hydrolyzes the magnesium alkoxide salt and dissolves magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude tertiary alcohol.

-

The product can be further purified by distillation or column chromatography if necessary.

-

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Positive control compound (e.g., a rapidly metabolized drug like Verapamil)

-

Ice-cold acetonitrile (B52724) containing an internal standard (for LC-MS/MS analysis)

-

96-well plates, incubator, centrifuge

-

LC-MS/MS system for analysis

Methodology:

-

Preparation of Reagents:

-

Thaw the HLM on ice.

-

Prepare the incubation mixture by combining phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Prepare a working solution of the test compound and positive control by diluting the stock solution in buffer to an intermediate concentration. The final concentration in the incubation is typically 1 µM.

-

-